molecular formula C18H16Br2N4O2 B11552868 N'~1~,N'~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide

N'~1~,N'~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide

Cat. No.: B11552868
M. Wt: 480.2 g/mol
InChI Key: DDEDRYVOMGMDPR-XHQRYOPUSA-N
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Description

N’~1~,N’~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features two 4-bromophenyl groups attached to a butanedihydrazide backbone through methylene bridges, forming a symmetrical molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and butanedihydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone groups into hydrazine derivatives.

    Substitution: The bromine atoms on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’~1~,N’~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-N’,4-N’-bis[(1E)-(2,4,5-trimethoxyphenyl)methylidene]butanedihydrazide: Contains trimethoxyphenyl groups instead of bromophenyl groups.

    1-N’,4-N’-bis[(1E)-(4-ethoxy-3-hydroxyphenyl)methylidene]butanedihydrazide: Features ethoxy and hydroxy substituents on the phenyl rings.

    1-N’,4-N’-bis[(1E)-[2-(prop-2-en-1-yloxy)phenyl]methylidene]butanedihydrazide: Contains prop-2-en-1-yloxy groups on the phenyl rings.

Uniqueness

N’~1~,N’~4~-bis[(E)-(4-bromophenyl)methylidene]butanedihydrazide is unique due to the presence of bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H16Br2N4O2

Molecular Weight

480.2 g/mol

IUPAC Name

N,N'-bis[(E)-(4-bromophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H16Br2N4O2/c19-15-5-1-13(2-6-15)11-21-23-17(25)9-10-18(26)24-22-12-14-3-7-16(20)8-4-14/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26)/b21-11+,22-12+

InChI Key

DDEDRYVOMGMDPR-XHQRYOPUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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